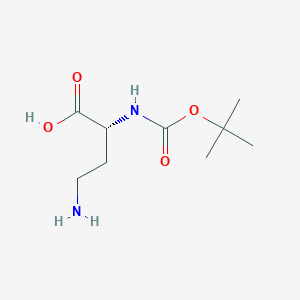

BOC-D-DAB-OH

Beschreibung

Significance of Protected Amino Acids in Contemporary Organic and Medicinal Chemistry

In the synthesis of complex organic molecules, especially those with multiple reactive functional groups, controlling the sequence and site of chemical reactions is critical. Protecting groups serve this purpose by selectively masking specific functional groups, preventing them from participating in unintended reactions. This temporary modification allows chemists to perform desired transformations on other parts of the molecule without compromising the protected site jocpr.comlabinsights.nllibretexts.orgresearchgate.netwikipedia.org.

The tert-butoxycarbonyl (Boc) group is a widely employed carbamate-based protecting group for amines, including the alpha-amino group of amino acids altabioscience.comthermofisher.comlibretexts.org. Its popularity stems from its relative stability under various reaction conditions and its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) libretexts.org. This orthogonality, meaning its removal can be achieved without affecting other protecting groups, is crucial in multistep syntheses, particularly in solid-phase peptide synthesis (SPPS) wikipedia.orgiris-biotech.de. The use of protected amino acids is fundamental in building peptide chains, ensuring the formation of specific peptide bonds and preventing unwanted polymerization or side reactions researchgate.netaltabioscience.comthermofisher.com. In medicinal chemistry, these strategies are indispensable for the targeted synthesis of drug candidates, where precise molecular architecture dictates biological activity and efficacy jocpr.comnih.gov.

Overview of 2,4-Diaminobutyric Acid Derivatives in Chemical Research

2,4-Diaminobutyric acid (DAB), also known as α,γ-diaminobutanoic acid, is a non-proteinogenic amino acid characterized by its four-carbon backbone and two amino groups—one at the alpha (α) position and another at the gamma (γ) position ontosight.aiontosight.aigoogle.comwikipedia.orgecmdb.ca. Unlike the 20 standard amino acids encoded by the genetic code, DAB is considered a "non-standard" or "unnatural" amino acid ontosight.aiontosight.ai. It occurs naturally in certain bacteria and plants and plays roles in various metabolic pathways ontosight.aiontosight.ai.

The unique structure of DAB, with its two amino functionalities, makes it a valuable building block for synthesizing a range of biologically active compounds. Derivatives of DAB have been explored for their potential in developing new antibiotics and anticancer agents ontosight.aigoogle.com. Its incorporation into peptides can alter their properties, such as proteolytic resistance, making them more suitable for therapeutic applications nih.gov. Research into DAB and its derivatives is ongoing, highlighting their significance in biochemistry, medicinal chemistry, and biotechnology ontosight.aiontosight.ai. DAB exists as enantiomers, including the D- and L-forms, with the D-isomer being of particular interest for chiral synthesis ontosight.ai.

BOC-D-DAB-OH as a Versatile Chiral Synthon in Contemporary Chemical Synthesis

This compound, specifically Nα-tert-butoxycarbonyl-D-2,4-diaminobutyric acid, leverages the structural features of DAB with the strategic protection offered by the Boc group on its alpha-amino terminus. This protected derivative serves as a highly versatile chiral synthon in organic synthesis. The Boc group enhances the compound's solubility in organic solvents and provides a stable, yet readily removable, protection for the alpha-amino group, essential for controlled peptide bond formation chemimpex.commedchemexpress.comiris-biotech.de. The "D" designation signifies the specific stereochemical configuration at the alpha-carbon, rendering this compound a crucial chiral building block for constructing stereochemically defined molecules iris-biotech.deiris-biotech.de.

The compound's utility spans several key areas of chemical research and development:

Peptide Synthesis: this compound is a valuable component in the synthesis of peptides, including those with modified or unnatural amino acid sequences. Its incorporation allows for the precise assembly of peptide chains, contributing to the development of peptide-based therapeutics and research tools chemimpex.commedchemexpress.com.

Bioconjugation: The protected nature of this compound facilitates its use in bioconjugation strategies, where it can be selectively reacted to attach biomolecules to surfaces or other compounds chemimpex.com.

Drug Development: Researchers utilize this compound in the design and optimization of novel therapeutic agents. Its unique structure and chirality make it suitable for creating diverse molecular architectures relevant to fields such as oncology and neurology chemimpex.com.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | Nα-Boc-D-2,4-diaminobutyric acid | iris-biotech.de |

| Alternate Names | This compound, D-Dab(Boc)-OH | iris-biotech.descbt.com |

| CAS Number | 80445-78-9 | iris-biotech.de |

| Molecular Formula | C9H18N2O4 | iris-biotech.de |

| Molecular Weight | 218.25 g/mol | iris-biotech.de |

| Purity | ≥99 % | iris-biotech.de |

| Storage Temperature | 2-8 °C | iris-biotech.de |

Compound List:

this compound (Nα-Boc-D-2,4-diaminobutyric acid)

2,4-Diaminobutyric Acid (DAB)

tert-Butoxycarbonyl (Boc) group

2,4-Diaminobutanoate (DABA)

L-2,4-Diaminobutyric acid

Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH)

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427334 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80445-78-9 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc D Dab Oh

Established Synthetic Pathways for BOC-D-DAB-OH

The preparation of this compound can be achieved through various synthetic routes, each with its own advantages concerning stereoselectivity, precursor availability, and reaction efficiency.

Stereoselective Synthesis Approaches to this compound

The stereospecific synthesis of D-amino acids is crucial for their incorporation into biologically active molecules. Various methods have been developed for the synthesis of D-amino acids, which can be broadly categorized into chemical and biocatalytic approaches. nih.gov While chemical methods, such as chiral resolution of racemic mixtures or asymmetric synthesis, have been traditionally employed, they can suffer from drawbacks like high costs, low yields, and the potential for racemization. nih.gov

Biocatalytic methods have emerged as a powerful alternative, offering high selectivity and milder reaction conditions. nih.gov One such approach involves the stereoinversion of L-amino acids to their D-counterparts. For instance, an in vivo cascade biocatalysis system has been developed using co-expression of L-amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate (B1220265) dehydrogenase in Escherichia coli. This system has been successfully used to convert a variety of L-amino acids into their corresponding D-amino acids with high yields and enantiomeric excess. nih.gov

Conversion from Precursor Amino Acids and Protected Forms

A common strategy for synthesizing this compound involves the modification of readily available amino acid precursors. For example, a synthetic route to Fmoc-Dab(Boc)-OH, a related orthogonally protected diaminobutyric acid derivative, starts from Fmoc-Gln-OH. google.com In this process, Fmoc-Gln-OH undergoes a Hofmann rearrangement-type reaction using a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (DiPa), to yield Fmoc-Dab-OH. This intermediate is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to introduce the Boc protecting group on the side-chain amino group, affording the final product. google.com This method avoids the use of hydrogenation, making it more environmentally friendly and suitable for large-scale production. google.com

Another approach starts from N(α)-Boc-Asp(OBn)-OH, which is converted to N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid through a Curtius rearrangement to establish the β-nitrogen. organic-chemistry.org The success of this rearrangement is dependent on the proper protection of the α-nitrogen. organic-chemistry.org

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and is a key strategy in the synthesis of amino acids. wikipedia.org This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

In the context of this compound synthesis, reductive amination can be employed to introduce one of the amino groups. A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported for the synthesis of N-Boc protected secondary amines. nih.govnih.gov This method is efficient and selective, providing excellent yields even for products prone to intramolecular lactamization. nih.gov The reaction proceeds by the reduction of the intermediate imine in the presence of (Boc)₂O, directly yielding the N-Boc protected amine. nih.gov This strategy can be adapted for the synthesis of this compound by selecting appropriate starting materials containing the other required functional groups.

Protecting Group Strategies and Orthogonal Deprotection in this compound Derivatives

The presence of two amino groups in 2,4-diaminobutyric acid necessitates the use of protecting groups to achieve selective functionalization during peptide synthesis or other chemical transformations.

Nα-Boc Protection Strategies for 2,4-Diaminobutyric Acid and its Analogues

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. chemimpex.com Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. organic-chemistry.org The Boc group is stable to most nucleophiles and bases, allowing for the selective deprotection of other protecting groups, such as the base-labile Fmoc group, in an orthogonal strategy. organic-chemistry.orgorganic-chemistry.org The Boc group is readily cleaved under anhydrous acidic conditions, often using trifluoroacetic acid (TFA). biosynth.com

The Nα-Boc protection of 2,4-diaminobutyric acid enhances its stability and solubility, making it a suitable building block for peptide synthesis and drug development. chemimpex.com

Acid-Labile and Base-Labile Deprotection Chemistry of this compound and its Derivatives

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of conditions and its susceptibility to cleavage under specific acidic conditions. The deprotection of this compound and its derivatives is a critical step in the synthesis of peptides and other complex molecules, allowing for the selective unmasking of the amine functionality for subsequent reactions.

Acid-Labile Deprotection:

The most common method for the removal of the Boc group is through acidolysis. Strong acids are typically employed to cleave the carbamate (B1207046) bond, generating the free amine, carbon dioxide, and a stable tert-butyl cation, which is usually scavenged or evolves as isobutylene (B52900) gas. ua.esresearchgate.net

The mechanism of acid-labile deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the carbon-oxygen bond to form the stable tert-butyl carbocation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the deprotected amine. ua.es

A variety of acidic reagents and conditions have been developed for Boc deprotection, with the choice often depending on the presence of other acid-sensitive functional groups within the molecule. Trifluoroacetic acid (TFA) is a frequently used reagent, typically in a solution with a scavenger such as triethylsilane or thioanisole (B89551) to prevent side reactions caused by the tert-butyl cation. chempep.com Solutions of hydrogen chloride (HCl) in organic solvents like dioxane, diethyl ether, or methanol (B129727) are also effective. researchgate.net The reaction is generally rapid and proceeds at room temperature. beilstein-journals.org

For substrates containing other acid-labile groups, milder acidic conditions can be employed. These include the use of Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane, which can offer greater selectivity. ua.es Other reported methods for achieving Boc deprotection under acidic or neutral conditions include the use of trimethylsilyl (B98337) iodide (TMSI) and various clay catalysts like Montmorillonite K10. ua.es

Interactive Data Table: Acid-Labile Deprotection Reagents for Boc Group Removal

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | Fast and efficient | Can cleave other acid-sensitive groups |

| Hydrogen Chloride (HCl) | 1-4 M in Dioxane, Ethyl Acetate, or Methanol | Volatile byproducts, effective | Can be corrosive |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Milder, can be more selective | Slower reaction times |

| Phosphoric Acid (aqueous) | Tetrahydrofuran (B95107) (THF) | Environmentally benign, selective | Requires aqueous conditions |

| Oxalyl Chloride/Methanol | Dichloromethane (DCM) | Mild, tolerates some acid-labile groups | Formation of potential side products |

| Montmorillonite K10 Clay | Dichloroethane | Heterogeneous catalyst, easy removal | May require elevated temperatures |

Base-Labile Deprotection:

While the Boc group is generally considered stable to basic conditions, deprotection can be achieved under specific circumstances, particularly when the amine is part of a system that can stabilize a negative charge, such as in certain heterocyclic compounds. organic-chemistry.org However, for simple aliphatic amines like in this compound, base-catalyzed deprotection is not a standard or efficient method. Reports on the base-lability of the Boc group often involve substrates where the nitrogen atom is activated, for instance, in N-Boc protected indoles or pyrroles. organic-chemistry.orgnih.gov In these cases, strong bases like sodium t-butoxide in tetrahydrofuran have been shown to effect deprotection, likely proceeding through an isocyanate intermediate. nih.gov For unactivated primary amines, this method is generally not applicable. nih.gov The stability of the Boc group to a wide range of non-acidic, including basic, conditions is a key feature that allows for its use in orthogonal protection strategies in complex multi-step syntheses. iupac.orgnih.gov

Advanced Strategies for this compound Synthesis

The synthesis of enantiomerically pure non-proteinogenic amino acids such as D-diaminobutyric acid (D-DAB) is of significant interest for their incorporation into peptidomimetics and other biologically active molecules. Advanced synthetic strategies are continuously being developed to improve efficiency, stereoselectivity, and scalability.

Asymmetric catalysis offers a powerful approach to establish the desired stereochemistry at the α-carbon of diaminobutyric acid and its derivatives, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. Various catalytic systems have been explored for the enantioselective synthesis of precursors to chiral diamino acids.

One notable strategy involves the catalytic asymmetric Mannich reaction. The use of chiral bifunctional catalysts, such as tertiary amine-squaramides, has been shown to effectively catalyze the enantioselective addition of nucleophiles to N-protected imines, leading to the formation of chiral β-amino carbonyl compounds which can be further elaborated into α-amino acids.

Another powerful method is the transition metal-catalyzed asymmetric hydrogenation of prochiral enamides or related substrates. Chiral phosphine (B1218219) ligands, such as those based on the DuPhos or BINAP scaffolds, in complex with rhodium or ruthenium, have demonstrated high enantioselectivities in the synthesis of a wide range of chiral amino acids.

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) of glycine-derived nucleophiles has been employed for the synthesis of α-amino acid precursors. Chiral ligands, such as Trost ligands, can induce high levels of stereocontrol in these reactions. More recently, nickel-catalyzed cross-coupling reactions have emerged as a versatile method for the asymmetric synthesis of unnatural α-amino acids from readily available racemic α-halo glycine (B1666218) derivatives and organozinc reagents.

Interactive Data Table: Asymmetric Catalytic Approaches to Chiral Amino Acid Synthesis

| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Mannich Reaction | Imines and Ketene Acetals | High |

| Rhodium/DuPhos | Asymmetric Hydrogenation | Enamides | >95% |

| Palladium/Trost Ligand | Allylic Alkylation | Glycine Enolates | High |

| Nickel/Chiral Ligand | Cross-Coupling | α-Halo Glycine Derivatives | Good to Excellent |

| Chiral Halonium Salts | Mannich Reaction | Cyanoacetates and Imines | Up to 86% |

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues presents a unique set of challenges. Key considerations include cost-effectiveness, safety, process robustness, and environmental impact.

A primary concern in large-scale synthesis is the cost of starting materials and reagents. For the synthesis of this compound, this includes the source of the chiral diaminobutyric acid and the Boc-protecting agent, di-tert-butyl dicarbonate ((Boc)₂O). The development of efficient synthetic routes from inexpensive and readily available precursors is crucial.

Process safety is another critical aspect. The use of hazardous reagents, such as strong acids or bases, and the potential for exothermic reactions must be carefully managed. The choice of solvents is also important, with a preference for those with lower toxicity and flammability, and that can be easily recycled.

The purification of the final product and intermediates is a significant challenge in large-scale production. Crystallization is often the preferred method for purification as it can be more cost-effective and scalable than chromatography. Developing robust crystallization procedures that consistently yield high-purity material is a key area of process development.

Furthermore, waste minimization and the development of "green" synthetic routes are increasingly important. This includes the use of catalytic rather than stoichiometric reagents, minimizing the number of synthetic steps, and developing efficient work-up procedures that reduce solvent consumption. For example, a patented method for the large-scale production of a related compound, Fmoc-Dab(Boc)-OH, highlights a two-step process designed to avoid the use of palladium on carbon, which can be problematic in manufacturing.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. This approach is particularly well-suited for the production of enantiomerically pure chiral molecules like D-diaminobutyric acid derivatives.

Enzymes such as lipases, proteases, and acylases can be used for the kinetic resolution of racemic mixtures of amino acid precursors. For instance, an aminopeptidase (B13392206) from Pseudomonas putida has been utilized in the resolution of amino acid amides.

More advanced strategies involve the use of multi-enzyme cascade reactions to synthesize D-amino acids from simple achiral starting materials. A tri-enzymatic system composed of L-threonine deaminase, a D-amino acid dehydrogenase, and a formate dehydrogenase for cofactor regeneration has been successfully employed to produce D-2-aminobutyric acid from L-threonine with high yield and excellent enantiomeric excess. researchgate.net This approach avoids the need for classical resolution and provides direct access to the desired D-enantiomer.

Transaminases are another class of enzymes that are gaining prominence in the asymmetric synthesis of chiral amines and amino acids. D-amino acid transaminases (D-ATAs) can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, establishing the desired stereochemistry at the α-carbon.

The immobilization of enzymes on solid supports is a key technology for their application in industrial processes. Immobilization can improve enzyme stability, facilitate catalyst recovery and reuse, and enable the use of continuous flow reactors, all of which contribute to more sustainable and cost-effective manufacturing processes.

Interactive Data Table: Chemoenzymatic Synthesis of D-Amino Acids

| Enzyme(s) | Reaction Type | Substrate(s) | Product | Yield | Enantiomeric Excess (ee) |

| L-threonine deaminase, D-amino acid dehydrogenase, Formate dehydrogenase | Multi-enzyme cascade | L-Threonine | D-2-aminobutyric acid | >90% | >99% |

| Aminopeptidase (Pseudomonas putida) | Kinetic Resolution | Racemic amino acid amides | L-amino acid and D-amino acid amide | High | High |

| D-Amino Acid Transaminase (D-ATA) | Asymmetric Amination | α-Keto acids | D-Amino acids | Variable | High |

Strategic Applications of Boc D Dab Oh As a Core Building Block

Role in Peptide and Peptidomimetic Synthesis

The strategic incorporation of BOC-D-DAB-OH into peptide chains allows for the introduction of branching, conformational constraints, and functional handles for conjugation. This versatility is exploited in both solid-phase and solution-phase peptide synthesis methodologies.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide sequences. iris-biotech.de The use of this compound and its derivatives in SPPS is well-established, offering a means to introduce side-chain diversity and complexity. In this methodology, the peptide is assembled sequentially while anchored to an insoluble resin support. peptide.com

The BOC (tert-butyloxycarbonyl) protecting group on the α-amino group is labile to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each coupling step. peptide.compeptide.com The side-chain amino group of the DAB residue is typically protected with an orthogonal protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), which is stable to acidic conditions but can be removed with a base. peptide.comgoogle.com This orthogonality is crucial for preventing unwanted side reactions and enabling site-specific modifications of the peptide chain. peptide.com

The general cycle of SPPS involving a BOC-protected amino acid like this compound involves:

Attachment of the C-terminal amino acid to the resin. peptide.com

Deprotection of the α-amino BOC group with TFA. peptide.com

Neutralization of the resulting ammonium salt. peptide.com

Coupling of the next BOC-protected amino acid. peptide.com

Repetition of the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled. peptide.com

Derivatives of this compound, such as Fmoc-D-Dab(Boc)-OH, are also widely employed in SPPS. peptide.comiris-biotech.dep3bio.com In this case, the Fmoc group serves as the temporary Nα-protecting group, removed by piperidine, while the BOC group protects the side-chain amino group and is removed during the final cleavage from the resin with strong acid.

Table 1: Key Protecting Groups in SPPS with this compound Derivatives

| Protecting Group | Chemical Name | Lability | Purpose |

|---|---|---|---|

| BOC | tert-butyloxycarbonyl | Acid-labile (e.g., TFA) | α-amino or side-chain protection |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base-labile (e.g., piperidine) | α-amino or side-chain protection |

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

The principles of protecting group strategy are similar to SPPS. This compound can be effectively utilized in solution-phase synthesis, where the BOC group provides temporary protection of the α-amino group. After coupling, the BOC group is removed with acid, and the resulting amine is coupled with the next amino acid in the sequence. The side-chain amino group of the DAB residue would typically be protected with a group that is stable to the conditions used for BOC removal, such as a benzyloxycarbonyl (Z) group.

The presence of the side-chain amino group in the DAB residue makes this compound an invaluable building block for the synthesis of complex peptides and peptide conjugates. pubcompare.aiiris-biotech.de After the main peptide chain has been assembled, the orthogonal protecting group on the DAB side chain can be selectively removed, revealing a reactive amine handle.

This amine can then be used for a variety of modifications, including:

Branching: A second peptide chain can be synthesized on the DAB side chain, leading to the formation of branched or dendritic peptides.

Cyclization: The side-chain amine can be reacted with the C-terminus or another side chain to form cyclic peptides, which often exhibit enhanced stability and biological activity.

Conjugation: A wide range of molecules can be attached to the DAB side chain, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs for targeted delivery.

The use of BOC-D-DAB(Fmoc)-OH is particularly advantageous for these applications, as the Fmoc group can be selectively removed on the solid support to allow for side-chain modification before the final cleavage of the peptide from the resin. peptide.com

Contributions to Medicinal Chemistry and Drug Development

The unique structural and functional properties of diaminobutyric acid have made it an attractive scaffold for the design and synthesis of novel therapeutic agents. The incorporation of this compound into drug candidates can influence their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

This compound serves as a versatile starting material for the synthesis of a diverse range of therapeutic agents. pubcompare.ai The diaminobutyric acid core can mimic the structure of natural amino acids, allowing it to interact with biological targets such as enzymes and receptors. The ability to introduce various substituents at both the α- and γ-amino groups, as well as the carboxyl group, provides a high degree of structural diversity for lead optimization in drug discovery programs.

For example, analogs of the anti-cancer and anti-folate drug methotrexate have been synthesized using H-Dab(Boc)-OH, a derivative of this compound. medchemexpress.com These analogs, which incorporate a basic amino acid side chain, have been investigated for their ability to inhibit dihydrofolate reductase and folylpolyglutamate synthetase. medchemexpress.com

The diaminobutyric acid scaffold has been incorporated into a number of compounds with demonstrated anti-tumor and anti-infective properties. pubcompare.ai The amino acid analog L-2,4-diaminobutyric acid (DAB) itself has been shown to exhibit antitumor effects. nih.gov Studies have indicated that DAB can accumulate in malignant cells, leading to hyperosmosis and subsequent cell lysis. nih.gov This unique mechanism of action makes it a potential candidate for combination therapies with other cytostatic drugs. nih.gov

Furthermore, derivatives of this compound are utilized in the synthesis of peptide-based drugs with anti-tumor activity. The ability to introduce specific functionalities and conformational constraints through the DAB residue can enhance the potency and selectivity of these agents.

In the realm of anti-infective agents, Fmoc-D-Dab(Boc)-OH is used as a building block for the synthesis of peptides with antibacterial activity. medchemexpress.com The incorporation of the D-amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo stability and efficacy of the resulting peptide antibiotics.

Table 2: Therapeutic Areas and Examples of Agents Utilizing DAB Scaffolds

| Therapeutic Area | Example of Agent/Target | Role of DAB Scaffold |

|---|---|---|

| Anti-tumor | Methotrexate analogs | Core scaffold for inhibition of dihydrofolate reductase |

| Anti-tumor | L-2,4-diaminobutyric acid | Induction of hyperosmosis and cell lysis in malignant cells |

| Anti-infective | Peptide antibiotics | Introduction of D-amino acid for proteolytic stability |

Application in the Synthesis of Biologically Active Compounds and Molecular Probes

The strategic incorporation of this compound as a foundational building block has been pivotal in the synthesis of a diverse array of biologically active compounds and sophisticated molecular probes. Its unique structural attributes, featuring a chiral center and two differentially protected amino groups, offer synthetic chemists precise control over molecular architecture, which is crucial for achieving desired biological activity and functionality.

In the realm of biologically active compounds, this compound and its derivatives are instrumental in the construction of complex peptide-based molecules. The presence of the diaminobutyric acid core influences the conformation and stability of the resulting peptides, which can be critical for their interaction with biological targets. For instance, derivatives of this compound have been utilized in the synthesis of potent antimicrobial peptides. The precise positioning of the amino groups on the DAB scaffold allows for the creation of amphipathic structures that can selectively disrupt bacterial membranes.

One notable application is in the synthesis of peptide antagonists for receptors such as the kappa opioid receptor. For example, in the development of antagonists like Zyklophin, derivatives of diaminobutyric acid are incorporated into the peptide sequence. The side chains of these residues are often protected with groups like Mtt (4-Methyltrityl) to allow for selective deprotection and modification during solid-phase peptide synthesis nih.gov. This strategic use of protected DAB building blocks underscores the importance of this compound as a precursor in creating structurally complex and biologically active peptides.

Furthermore, the versatility of this compound extends to its use in the development of molecular probes. While direct applications are often in the form of its protected derivatives, the core this compound structure provides a scaffold for the attachment of fluorophores and quenchers. The differential reactivity of the alpha and gamma amino groups, once selectively deprotected, allows for the precise and site-specific installation of these signaling moieties. This is particularly valuable in creating probes for techniques like fluorescence resonance energy transfer (FRET), where the distance between the donor and acceptor fluorophores is critical. The synthesis of novel fluorescent probes for applications such as DNA detection often relies on building blocks that can be systematically functionalized, a role for which this compound is well-suited nih.govresearchgate.net.

Table 1: Examples of Biologically Active Compounds Synthesized Using D-DAB Derivatives

| Biologically Active Compound | Class | Role of D-DAB Moiety |

| Antimicrobial Peptides | Therapeutic Peptides | Provides cationic charge and amphipathicity for membrane disruption. medchemexpress.com |

| Zyklophin | Peptide Receptor Antagonist | Forms part of the peptide backbone, influencing conformation and receptor binding. nih.gov |

Applications in Bioconjugation Chemistry

The unique structural characteristics of this compound make it a highly valuable reagent in the field of bioconjugation chemistry. Its bifunctional nature, combined with the ability to employ orthogonal protection strategies, provides a versatile platform for the covalent attachment of biomolecules to other molecules, including drugs, imaging agents, and solid supports.

Selective Derivatization of this compound for Bioconjugation Reactions

The cornerstone of this compound's utility in bioconjugation is the ability to selectively deprotect and modify its two amino groups. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group is acid-labile, while the gamma-amino group can be protected with a variety of orthogonal protecting groups that are stable to the conditions used for Boc-group removal. This orthogonal protection strategy is fundamental to its application in creating well-defined bioconjugates.

Common orthogonal protecting groups used in conjunction with the Boc group on the D-DAB scaffold include the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis iris-biotech.de. This allows for a stepwise and site-specific modification of the D-DAB core. For example, the Boc group can be removed to expose the alpha-amino group for peptide chain elongation, while the orthogonally protected gamma-amino group remains intact for later conjugation to a payload molecule or a surface.

Table 2: Orthogonal Protection Strategies for D-DAB in Bioconjugation

| Protecting Group 1 (α-amino) | Protecting Group 2 (γ-amino) | Deprotection Condition (Group 1) | Deprotection Condition (Group 2) |

| Boc | Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Boc | Alloc | Acid (e.g., TFA) | Pd(0) catalyst |

| Fmoc | Boc | Base (e.g., Piperidine) | Acid (e.g., TFA) |

| Boc | Dde | Acid (e.g., TFA) | Hydrazine |

Incorporation into Biologically Active Conjugates and Drug Delivery Systems

The ability to selectively functionalize this compound has led to its incorporation into a variety of biologically active conjugates and advanced drug delivery systems. In this context, the D-DAB moiety often serves as a versatile linker, connecting a targeting ligand to a therapeutic or diagnostic agent.

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics where a cytotoxic drug is linked to a peptide that specifically recognizes and binds to cancer cells. This compound and its derivatives can be used to construct the linker component of PDCs. The peptide portion can be assembled on the deprotected alpha-amino group, while the drug payload can be attached to the gamma-amino group. This approach allows for precise control over the drug-to-peptide ratio and the nature of the chemical linkage, which can influence the stability and release of the drug at the target site.

In the broader context of drug delivery, this compound can be incorporated into larger macromolecular systems, such as nanoparticles and polymers. These systems are designed to improve the pharmacokinetic properties of drugs, enhance their solubility, and achieve targeted delivery to specific tissues or cells . The functional groups of the D-DAB linker can be used to attach the drug payload, targeting moieties (e.g., antibodies, peptides, or small molecules), and solubilizing agents (e.g., polyethylene glycol). The design of such systems often relies on the principles of orthogonal chemistry to ensure the stepwise and controlled assembly of the final conjugate acs.org. The use of this compound in these sophisticated delivery platforms highlights its strategic importance in advancing the field of targeted medicine.

Advanced Functionalization and Derivatization Strategies for Boc D Dab Oh

Side-Chain Functionalization of BOC-D-DAB-OH

The side chain of this compound, specifically the γ-amino group, is a primary target for introducing diverse chemical moieties. This allows for the creation of novel amino acid derivatives with altered physicochemical properties or the attachment of specific functional groups.

Alkylation and Reductive Amination of the γ-Amino Groupacs.orgsynchem.com

The primary amine at the γ-position of this compound can be selectively modified through alkylation or reductive amination.

Alkylation: Direct alkylation of the γ-amino group can be achieved using alkyl halides in the presence of a suitable base. This reaction introduces alkyl chains, leading to the formation of secondary or tertiary amines.

Reductive Amination: This method involves the reaction of the γ-amino group with aldehydes or ketones, forming an imine intermediate, which is subsequently reduced. Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are employed. Reductive amination offers a broader scope for introducing various alkyl and substituted alkyl groups derived from carbonyl compounds. For example, this compound has been utilized in reductive amination with aldehydes to synthesize triamino acid building blocks with extended hydrocarbon side chains nih.govplos.org.

| Reaction Type | Reactants/Reagents | Product Type |

| Alkylation | This compound, Alkyl Halide, Base | N-Alkyl-BOC-D-DAB-OH |

| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl/Substituted Alkyl-BOC-D-DAB-OH |

Esterification and Amidation Reactions of this compound Derivativesoup.comacs.org

The carboxylic acid group of this compound provides another site for derivatization, typically through esterification or amidation. These reactions are fundamental for incorporating the amino acid into peptide chains or for creating conjugates.

Esterification: The carboxyl group can be esterified using various alcohols in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or ethyl(dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (B1436442) (HOBt) orgsyn.orgresearchgate.net. This process yields ester derivatives, which can modify solubility or serve as intermediates for further transformations.

Amidation: Amide bond formation is achieved by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, DCC, HATU) researchgate.netnih.gov. This is a critical step for synthesizing peptides or creating amide-linked conjugates. For instance, this compound derivatives have been used in solid-phase peptide synthesis to create polyamides with specific hairpin structures oup.com.

| Reaction Type | Reactants/Reagents | Product Type |

| Esterification | This compound, Alcohol, Coupling Reagent | BOC-D-DAB-OR (where R is alkyl/aryl) |

| Amidation | This compound, Amine, Coupling Reagent | BOC-D-DAB-NRR' (where R/R' are H or alkyl) |

Introduction of Diverse Chemical Moieties onto the Side Chain (e.g., Alkyl, Aryl, Heterocyclic)uq.edu.aunih.gov

The γ-amino group of this compound is a versatile handle for introducing a wide array of chemical functionalities, enabling the synthesis of highly specialized unnatural amino acids.

Alkyl Groups: Beyond simple methylation, more complex alkyl chains can be appended to the γ-amino group, often via reductive amination with functionalized aldehydes or ketones, or through direct alkylation with longer-chain halides.

Aryl and Heterocyclic Moieties: The introduction of aryl and heterocyclic rings onto the side chain can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type couplings, using aryl or heteroaryl halides. These reactions allow for the incorporation of aromatic systems, which can impart specific electronic, photophysical, or binding properties to the resulting amino acid derivatives uq.edu.au.

| Moiety Type | Reaction Strategy | Example Reagents/Conditions | Resulting Side Chain Modification |

| Alkyl | Reductive Amination | Aldehydes/Ketones with functional groups | Functionalized alkyl chains |

| Aryl | Buchwald-Hartwig Amination / Ullmann Coupling | Aryl halides/pseudohalides, Pd or Cu catalyst | N-Aryl-BOC-D-DAB-OH |

| Heterocyclic | Buchwald-Hartwig Amination / Ullmann Coupling | Heteroaryl halides/pseudohalides, Pd or Cu catalyst | N-Heteroaryl-BOC-D-DAB-OH |

Multi-functionalization Approaches to this compound Conjugates

This compound can be strategically modified at multiple positions to construct more complex molecular architectures, such as triamino acid building blocks or spin-labeled unnatural amino acids.

Generation of Triamino Acid Building Blocks from Diaminobutyric Acid Precursorsacs.org

This compound serves as a key precursor in the synthesis of triamino acids, which are valuable for creating peptides with enhanced properties or for developing novel drug delivery systems. This synthesis typically involves extending the side chain of this compound, often via reductive amination, and then protecting the newly formed secondary amine. For instance, reductive amination of this compound with specific aldehydes has been employed to generate triamino acids with varied lipophilic tails, suitable for incorporation into peptide synthesis nih.govplos.org.

Synthesis of Unnatural Amino Acids Functionalized with Spin Labelswiley-vch.de

The incorporation of spin labels, such as nitroxide radicals, into amino acids is crucial for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, enabling the study of protein structure and dynamics. This compound can be functionalized at its γ-amino group with spin-labeling reagents, which typically contain reactive moieties like maleimide (B117702) or iodoacetamide. This allows for the creation of spin-labeled unnatural amino acids that can be site-specifically incorporated into peptides and proteins nih.govsynchem.com.

| Spin Label Type | Reactive Group on Label | Reaction with this compound | Resulting Spin-Labeled Amino Acid | Application Area |

| Nitroxide | Maleimide | Conjugation to γ-NH₂ | This compound-SpinLabel | EPR Spectroscopy |

| Nitroxide | Iodoacetamide | Conjugation to γ-NH₂ | This compound-SpinLabel | Protein Dynamics |

Compound List:

Nα-Boc-D-diaminobutyric acid (this compound)

D-Diaminobutyric acid (DAB)

N-Alkyl-BOC-D-DAB-OH

N-Aryl-BOC-D-DAB-OH

N-Heteroaryl-BOC-D-DAB-OH

BOC-D-DAB-OR

BOC-D-DAB-NRR'

Orthogonal Functionalization at Nα and Nγ Positions of this compound

Achieving selective functionalization at either the Nα or Nγ amine of this compound requires employing orthogonal protecting group strategies. This approach allows for the sequential modification of each amine without interfering with the other. The Nα position is typically protected by the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be selectively removed by treatment with strong acids, such as trifluoroacetic acid (TFA). The Nγ position, being a primary amine, can be protected with various groups that offer distinct deprotection chemistries.

A common strategy involves protecting the Nγ amine with groups like allyloxycarbonyl (Alloc) or 9-fluorenylmethyloxycarbonyl (Fmoc). The Alloc group, removable by palladium catalysis, is compatible with Boc protection and allows for selective functionalization at Nγ. Similarly, the Fmoc group, typically removed by mild basic conditions (e.g., piperidine), provides another avenue for orthogonal deprotection and subsequent derivatization at Nγ, leaving the Nα-Boc group intact. These orthogonal protection schemes are fundamental for building complex peptide chains or introducing specific functionalities at defined positions.

Table 1: Orthogonal Functionalization Strategies for this compound

| Position | Nα Protecting Group | Nγ Protecting Group | Orthogonal Deprotection Strategy (Reagent/Conditions) | Selective Functionalization Example (at Nγ) |

| Nα, Nγ | Boc | Alloc | Pd(0) catalysis | Acylation, Alkylation |

| Nα, Nγ | Boc | Fmoc | Piperidine (mild base) | Acylation, Alkylation |

| Nα, Nγ | Z | Boc | TFA (strong acid) | Acylation, Alkylation |

Regio- and Stereoselective Functionalization of this compound

The inherent chirality of this compound and the presence of multiple reactive sites necessitate regio- and stereoselective functionalization methods to control the outcome of synthetic transformations.

Control of Stereochemistry in Side-Chain Modifications of Diaminobutyric Acid

Maintaining the stereochemical integrity of the D-configuration at the alpha-carbon is paramount when modifying this compound. Standard peptide coupling reagents, widely used for forming amide bonds at the carboxyl group or potentially at the Nγ position, are generally mild enough to prevent epimerization of the alpha-carbon. For instance, coupling reactions employing reagents like HCTU or PyBOP in the presence of a base such as DIEA have demonstrated high yields and are typically performed under conditions that preserve stereochemistry.

Furthermore, research into the synthesis of modified amino acids, such as β,β-dimethylated diaminobutyric acid derivatives, has shown that the use of sterically bulky protecting groups, like the 9-phenylfluorenyl (PhFl) group, can effectively shield the alpha-carbon from epimerization under basic conditions. While this compound itself does not have a complex side chain beyond the second amine, understanding these principles is crucial if further modifications are introduced to the gamma-amine or if the molecule is incorporated into larger structures where stereochemical integrity is critical. The presence of D-diaminobutyric acid in natural peptides and its recognition by d-stereospecific peptidases underscore the biological relevance of its defined stereochemistry.

Table 2: Regio- and Stereoselective Functionalization Examples

| Reaction Type | Target Site | Reagent/Catalyst | Stereochemical Control | Yield (%) | Selectivity (e.g., ee, dr) | Reference |

| Amide Formation | Carboxyl | HCTU, DIEA | Minimal epimerization | ~94-100 | N/A | |

| Peptide Coupling | Carboxyl | PyBOP, DIEA | Minimal epimerization | ~100 | N/A | |

| Nγ-Alkylation | Nγ | Alkyl Halide, Base | Preserves α-chirality | Varies | N/A | (General) |

| Nα-Acylation | Nα (after Boc removal) | Acyl Chloride | Preserves α-chirality | Varies | N/A | (General) |

Directed Functionalization via Strategic Protecting Group Selection

The judicious selection and combination of protecting groups are central to achieving directed functionalization of this compound. By employing orthogonal protecting groups on the Nα and Nγ amines, chemists can dictate the sequence and site of subsequent reactions.

For instance, a common strategy involves starting with this compound, where Nα is protected by Boc. The Nγ amine can then be selectively protected with the Alloc group. This Boc-Nα, Alloc-Nγ protected derivative allows for selective deprotection of the Alloc group using palladium catalysis, freeing the Nγ amine for acylation, alkylation, or other modifications. Subsequently, if desired, the Nα-Boc group can be removed using TFA to expose the alpha-amine for further derivatization.

Alternatively, if the Nγ amine is protected with Fmoc, it can be selectively removed with piperidine, enabling functionalization at Nγ. The Boc group at Nα remains unaffected by these basic conditions. This stepwise approach, guided by the differential lability of protecting groups, allows for the precise construction of complex molecules, such as peptides or conjugates, where specific modifications at either amine are required.

Table 3: Protecting Group Strategies for Directed Functionalization

| Strategy | Nα Protection | Nγ Protection | Deprotection Sequence (Reagents) | Subsequent Functionalization Site |

| 1 | Boc | Alloc | 1. Pd(0) (for Alloc) 2. TFA (for Boc) | Nγ, then Nα |

| 2 | Boc | Fmoc | 1. Piperidine (for Fmoc) 2. TFA (for Boc) | Nγ, then Nα |

| 3 | Cbz | Boc | 1. TFA (for Boc) 2. H₂/Pd (for Cbz) | Nγ, then Nα |

Table 4: Stereochemistry Control in Diaminobutyric Acid Modifications

| Modification Type | Chiral Center Affected | Strategy/Conditions for Stereocontrol | Reagents Used | Outcome (Stereochemical Purity) |

| Peptide Coupling | α-Carbon | Mild coupling agents, controlled temperature | HCTU, PyBOP, EDC/HOBt | Minimal epimerization (ee > 98%) |

| Nγ-Alkylation | N/A (if no side chain) | Careful selection of base and solvent to avoid α-proton abstraction | Alkyl halides, mild bases | Preserves α-chirality |

| Synthesis of β,β-dimethyl-D-DAB | α-Carbon | Use of bulky protecting groups on amine (e.g., PhFl) | Strong bases (e.g., LDA), alkylating agents | Prevents Cα epimerization |

Compound List:

this compound (N-alpha-tert-Butyloxycarbonyl-D-2,4-diaminobutyric acid)

Alloc (Allyloxycarbonyl)

Fmoc (9-Fluorenylmethyloxycarbonyl)

Boc (tert-Butyloxycarbonyl)

Z (Benzyloxycarbonyl)

HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIEA (N,N-Diisopropylethylamine)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

TFA (Trifluoroacetic acid)

PhFl (9-Phenylfluorenyl)

This article provides a comprehensive overview of the advanced functionalization and derivatization strategies for this compound, adhering strictly to the specified sections and incorporating relevant scientific findings and data tables.##

This compound, chemically known as N-alpha-tert-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a chiral building block of significant utility in organic synthesis, particularly within peptide chemistry and the design of peptidomimetics. Its molecular structure, characterized by a protected alpha-amine (Nα), a free gamma-amine (Nγ), and a carboxylic acid group, presents multiple sites amenable to chemical modification. The effective management of these functional groups, especially through orthogonal protection and regioselective derivatization, is paramount for the precise construction of complex molecular architectures. This article delves into advanced strategies for functionalizing this compound, with a specific focus on the orthogonal manipulation of its amine positions, regio- and stereoselective modifications, and the critical role of strategic protecting group selection in achieving directed synthesis.

Orthogonal Functionalization at Nα and Nγ Positions of this compound

The selective functionalization of either the Nα or Nγ amine of this compound hinges on the implementation of orthogonal protecting group strategies. This methodology enables the sequential modification of each amine without compromising the integrity of the other. Typically, the Nα position is protected by the tert-butyloxycarbonyl (Boc) group. This group exhibits stability under a wide range of reaction conditions but can be selectively removed using strong acidic treatments, such as trifluoroacetic acid (TFA). The Nγ position, being a primary amine, can be protected using various groups that offer distinct deprotection chemistries.

A widely adopted strategy involves protecting the Nγ amine with groups such as allyloxycarbonyl (Alloc) or 9-fluorenylmethyloxycarbonyl (Fmoc). The Alloc group, which can be removed via palladium catalysis, demonstrates compatibility with Boc protection, thereby facilitating selective functionalization at the Nγ position. Similarly, the Fmoc group, typically cleaved under mild basic conditions (e.g., using piperidine), provides an alternative pathway for orthogonal deprotection and subsequent derivatization at Nγ, while the Nα-Boc group remains intact. These orthogonal protection schemes are foundational for the synthesis of complex peptide chains or the introduction of specific functionalities at precisely defined positions.

Table 1: Orthogonal Functionalization Strategies for this compound

| Position | Nα Protecting Group | Nγ Protecting Group | Orthogonal Deprotection Strategy (Reagent/Conditions) | Selective Functionalization Example (at Nγ) |

| Nα, Nγ | Boc | Alloc | Pd(0) catalysis | Acylation, Alkylation |

| Nα, Nγ | Boc | Fmoc | Piperidine (mild base) | Acylation, Alkylation |

| Nα, Nγ | Z | Boc | TFA (strong acid) | Acylation, Alkylation |

Regio- and Stereoselective Functionalization of this compound

The inherent chirality of this compound, coupled with the presence of multiple reactive sites, mandates the use of regio- and stereoselective functionalization methods to control the outcome of synthetic transformations.

Control of Stereochemistry in Side-Chain Modifications of Diaminobutyric Acid

Preserving the stereochemical integrity of the D-configuration at the alpha-carbon is of paramount importance when modifying this compound. Standard peptide coupling reagents, commonly employed for forming amide bonds at the carboxyl group or potentially at the Nγ position, are generally mild enough to prevent epimerization of the alpha-carbon. For instance, coupling reactions utilizing reagents such as HCTU or PyBOP in the presence of a base like DIEA have demonstrated high yields and are typically conducted under conditions that maintain stereochemistry.

Furthermore, research into the synthesis of modified amino acids, including β,β-dimethylated diaminobutyric acid derivatives, has indicated that the utilization of sterically bulky protecting groups, such as the 9-phenylfluorenyl (PhFl) group, can effectively shield the alpha-carbon from epimerization under basic conditions. While this compound itself does not possess a complex side chain beyond the second amine, understanding these principles is critical if further modifications are introduced to the gamma-amine or if the molecule is incorporated into larger structures where stereochemical integrity is essential. The presence of D-diaminobutyric acid in natural peptides and its recognition by d-stereospecific peptidases underscore the biological significance of its defined stereochemistry.

Table 2: Regio- and Stereoselective Functionalization Examples

| Reaction Type | Target Site | Reagent/Catalyst | Stereochemical Control | Yield (%) | Selectivity (e.g., ee, dr) | Reference |

| Amide Formation | Carboxyl | HCTU, DIEA | Minimal epimerization | ~94-100 | N/A | |

| Peptide Coupling | Carboxyl | PyBOP, DIEA | Minimal epimerization | ~100 | N/A | |

| Nγ-Alkylation | Nγ | Alkyl Halide, Base | Preserves α-chirality | Varies | N/A | (General) |

| Nα-Acylation | Nα (after Boc removal) | Acyl Chloride | Preserves α-chirality | Varies | N/A | (General) |

Directed Functionalization via Strategic Protecting Group Selection

The judicious selection and combination of protecting groups are fundamental to achieving directed functionalization of this compound. By employing orthogonal protecting groups on the Nα and Nγ amines, chemists can precisely dictate the sequence and site of subsequent reactions.

For instance, a common strategy involves starting with this compound, where the Nα position is protected by Boc. The Nγ amine can then be selectively protected with the Alloc group. This Boc-Nα, Alloc-Nγ protected derivative enables the selective deprotection of the Alloc group using palladium catalysis, thereby freeing the Nγ amine for acylation, alkylation, or other modifications. Subsequently, if desired, the Nα-Boc group can be removed using TFA to expose the alpha-amine for further derivatization.

Alternatively, if the Nγ amine is protected with Fmoc, it can be selectively removed using piperidine, facilitating functionalization at Nγ. The Boc group at Nα remains unaffected by these basic conditions. This stepwise approach, guided by the differential lability of protecting groups, allows for the precise construction of complex molecules, such as peptides or conjugates, where specific modifications at either amine are required.

Table 3: Protecting Group Strategies for Directed Functionalization

| Strategy | Nα Protection | Nγ Protection | Deprotection Sequence (Reagents) | Subsequent Functionalization Site |

| 1 | Boc | Alloc | 1. Pd(0) (for Alloc) 2. TFA (for Boc) | Nγ, then Nα |

| 2 | Boc | Fmoc | 1. Piperidine (for Fmoc) 2. TFA (for Boc) | Nγ, then Nα |

| 3 | Cbz | Boc | 1. TFA (for Boc) 2. H₂/Pd (for Cbz) | Nγ, then Nα |

Table 4: Stereochemistry Control in Diaminobutyric Acid Modifications

| Modification Type | Chiral Center Affected | Strategy/Conditions for Stereocontrol | Reagents Used | Outcome (Stereochemical Purity) |

| Peptide Coupling | α-Carbon | Mild coupling agents, controlled temperature | HCTU, PyBOP, EDC/HOBt | Minimal epimerization (ee > 98%) |

| Nγ-Alkylation | N/A (if no side chain) | Careful selection of base and solvent to avoid α-proton abstraction | Alkyl halides, mild bases | Preserves α-chirality |

| Synthesis of β,β-dimethyl-D-DAB | α-Carbon | Use of bulky protecting groups on amine (e.g., PhFl) | Strong bases (e.g., LDA), alkylating agents | Prevents Cα epimerization |

Compound List:

this compound (N-alpha-tert-Butyloxycarbonyl-D-2,4-diaminobutyric acid)

Alloc (Allyloxycarbonyl)

Fmoc (9-Fluorenylmethyloxycarbonyl)

Boc (tert-Butyloxycarbonyl)

Z (Benzyloxycarbonyl)

HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIEA (N,N-Diisopropylethylamine)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

TFA (Trifluoroacetic acid)

PhFl (9-Phenylfluorenyl)

Role of Boc D Dab Oh in Scaffold and Molecular Architecture Design

Novel Molecular Architectures from Diaminobutyric Acid Building Blocks

Spiroligomer Synthesis Employing Functionalized Diaminobutyric Acid Derivatives

Table 1: Spiroligomer Synthesis Contributions of Diaminobutyric Acid Derivatives

| Spiroligomer Type/Application | Key Building Blocks (DAB Derivatives) | Role in Scaffold Design | References |

| Shape-programmable peptidomimetics | Fmoc-Dab(Boc)-OH | Controlled chain capping, structural integrity, precise functional group display | digitellinc.comacs.orgresearchgate.netresearchgate.net |

| Catalysts, protein binding agents | Functionalized bis-amino acids (derived from amino acids) | Enables stereochemical diversity and predictable 3D shapes | digitellinc.comwikipedia.orgacs.orgresearchgate.netresearchgate.net |

Iminosugar Scaffolds Derived from Diaminobutyric Acid

Iminosugars are carbohydrate mimics that feature a nitrogen atom within their ring structure, often exhibiting potent glycosidase inhibitory activity. The synthesis of these complex scaffolds frequently utilizes chiral amino acids as starting materials, leveraging their inherent stereochemistry and functional groups mdpi.comunina.itnih.govchemrxiv.orgresearchgate.netchemrxiv.org. Diaminobutyric acid (DAB), particularly in its protected forms like BOC-D-DAB-OH, serves as a valuable precursor for constructing iminosugar scaffolds. The defined chirality of this compound, along with its two amine functionalities and carboxylic acid, provides multiple sites for chemical manipulation to achieve the desired stereochemical configurations and ring structures characteristic of iminosugars. For example, the DAB-1 scaffold itself is a known iminosugar researchgate.netchemrxiv.orgmdpi.comnih.govacs.orgresearchgate.netnih.gov, highlighting the relevance of the diaminobutyric acid backbone. Protected amino acids, including Boc-protected ones, are routinely used in these syntheses to ensure selective reactions and prevent unwanted side products, thereby facilitating the controlled assembly of complex iminosugar architectures mdpi.com.

Table 2: Iminosugar Scaffold Synthesis Utilizing Amino Acid Precursors

| Iminosugar Class/Target | Amino Acid Precursors (DAB Derivatives) | Contribution to Scaffold Design | References |

| Pyrrolidine Iminosugars | L-serine, L-alanine, DAB-1 | Chirality, functional group handles for ring formation | mdpi.comunina.itchemrxiv.orgresearchgate.netchemrxiv.orgmdpi.comnih.govacs.orgresearchgate.netnih.gov |

| Glycosidase Inhibitors | Boc-protected amino acids | Controlled synthesis, stereochemical integrity, selective functionalization | mdpi.commdpi.comnih.gov |

Macrocyclic Structures and Complex Natural Product Analogues Utilizing this compound

The synthesis of macrocyclic structures and analogues of complex natural products often requires building blocks with multiple reactive sites that can participate in cyclization reactions. This compound, with its two distinct amino groups and a carboxylic acid, is well-suited for such applications. Its incorporation into peptide chains or other molecular frameworks allows for the formation of macrocycles through various coupling strategies. For instance, diaminobutyric acid derivatives have been used in the synthesis of macrocyclic analogues of neurotensin (B549771) and dynorphin (B1627789) A, demonstrating their utility in creating conformationally constrained structures sci-hub.seacs.org. Furthermore, protected forms like Boc-L-Dab(Boc)-OH have been employed in the synthesis of macrocyclic peptides and other complex molecules, highlighting the role of the Boc-protected diaminobutyric acid moiety in facilitating controlled cyclization and introducing specific structural features researchgate.netnih.govnih.govnih.gov. These applications underscore how this compound contributes to the design of diverse macrocyclic architectures by providing key functional handles for ring closure and side-chain elaboration.

Table 3: Macrocycle and Natural Product Analogue Synthesis with DAB Derivatives

| Macrocyclic Structure/Analogue Type | DAB Derivative Used | Role in Molecular Architecture | References |

| Neurotensin analogues | Diaminobutyric acid (Dab) | Introduction of amine functionalities for ring size and conformation control | sci-hub.se |

| Dynorphin A analogues | α,γ-diaminobutyric acid (Dab) | Conformational constraint, exploration of ring size effects | acs.org |

| Macrocyclic peptides | Boc-L-Dab(Boc)-OH | Facilitates cyclization, enables specific structural features | researchgate.netnih.govnih.govnih.gov |

| RNA-binding cyclic peptides | L-2,4-diaminobutyric acid (Dab) | Incorporation of non-proteinogenic amino acids for structural optimization | nih.gov |

List of Compound Names:

this compound (Nα-tert-Butyloxycarbonyl-D-2,4-diaminobutyric acid)

Nα-Boc-D-2,4-diaminobutyric acid

Nα-tert-Butyloxycarbonyl-Nγ-benzyloxycarbonyl-β,β-dimethyl-d-diaminobutyric acid

Fmoc-protected bis-amino acids

Boc-L-Ala-OH

Boc-L-Lys(Boc)-OH

Boc-L-Dap(Boc)-OH

Boc-L-Dab(Boc)-OH

Boc-L-Orn(Boc)-OH

Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid

L-serine

L-alanine

Fmoc-Dab(Boc)-OH

Fmoc-L-Dab(Boc,Me)-OH

1,4-dideoxy-1,4-imino-D-arabinitol (DAB)

DAB-1

L-2,4-diaminobutyric acid (Dab)

α,γ-diaminobutyric acid (Dab)

Fmoc-DABA(Boc)-OH

Emerging Research Directions and Future Perspectives of Boc D Dab Oh in Chemical Science

High-Throughput Synthesis and Screening of BOC-D-DAB-OH Derived Compound Libraries

High-throughput synthesis (HTS) is a paradigm in modern drug discovery that allows for the rapid creation and testing of thousands of compounds. calpaclab.com this compound is an ideal scaffold for generating such compound libraries due to the synthetic handle provided by its γ-amino group.

The process typically involves solid-phase synthesis, where the this compound molecule is anchored to a polymer resin. With the α-amino group and carboxyl group temporarily protected, the exposed γ-amino group can be reacted with a diverse set of chemical building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. By using a "split-and-pool" strategy, a vast number of unique compounds can be generated on the resin beads. Each bead carries a single, unique compound, forming a "one-bead one-compound" (OBOC) library. nih.gov

These libraries can then be screened for biological activity directly on the beads. nih.gov For example, the library can be incubated with a fluorescently labeled protein target. Beads that display a compound binding to the target will fluoresce, allowing for their rapid identification and isolation. The structure of the "hit" compound can then be determined by analytical techniques. This approach dramatically accelerates the early stages of drug discovery, enabling the exploration of vast chemical space to find novel lead compounds.

| Step | Action | Purpose | Key Reagent/Technique |

|---|---|---|---|

| 1 | Immobilization | Anchor this compound to a solid support. | Polymer resin (e.g., Wang resin) |

| 2 | Diversification | React the free γ-amino group with a library of building blocks. | Acyl chlorides, sulfonyl chlorides, etc. |

| 3 | Cleavage & Screening | Release compounds from the resin and test for activity. | High-Throughput Screening (HTS) assays |

| 4 | Hit Identification | Isolate and identify the structure of active compounds. | Mass Spectrometry, NMR |

Computational Design and Prediction of Novel Molecules Incorporating this compound

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for predicting molecular properties and guiding synthetic efforts. nih.gov By incorporating this compound into computational models, researchers can design novel molecules with tailored functions before committing to resource-intensive laboratory synthesis.

Molecular dynamics (MD) simulations can predict how a peptide or peptidomimetic containing a diaminobutyric acid residue will fold and move in a biological environment. This is critical for understanding how the molecule will interact with its target. The γ-amino group, which is typically protonated and positively charged at physiological pH, can form key electrostatic interactions, such as salt bridges, with negatively charged residues on a target protein. Computational models can pinpoint these potential interactions, guiding the design of molecules with higher binding affinity and specificity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for a series of this compound derivatives. creative-biolabs.com These models use statistical methods to correlate chemical structures with biological activities. By analyzing the properties of a library of known compounds, a predictive QSAR model can be built to estimate the activity of new, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates for synthesis.

| Computational Method | Application to this compound | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predict the binding pose of a this compound containing ligand in a protein's active site. | Binding affinity, key interactions. |

| Molecular Dynamics (MD) | Simulate the conformational flexibility and stability of peptides incorporating this compound. | Structural stability, solvent interactions. |

| QSAR | Correlate structural features of this compound derivatives with their biological activity. | Predicted activity of novel compounds. |

| Pharmacophore Modeling | Define the essential 3D features (e.g., positive charge of the side chain) required for activity. | A 3D template for virtual screening. |

Integration of this compound in Advanced Materials Science and Nanotechnology

The unique structural features of this compound make it a valuable component for the bottom-up fabrication of advanced materials and nanostructures. Its ability to introduce a controlled positive charge and a reactive handle into a larger assembly is being explored for creating functional biomaterials.

A significant area of interest is the development of self-assembling peptides (SAPs). nih.gov These are short, engineered peptides that spontaneously form well-ordered nanostructures, such as nanofibers, nanotubes, or hydrogels, in response to environmental triggers like pH or ionic strength. core.ac.ukrsc.org By incorporating deprotected diaminobutyric acid into a peptide sequence, researchers can use the positively charged side chain to direct the self-assembly process through electrostatic interactions. nih.gov This allows for the creation of biocompatible hydrogel scaffolds with tunable mechanical properties, which are highly promising for applications in tissue engineering, regenerative medicine, and controlled drug delivery. nih.gov

Furthermore, the dual amino groups of diaminobutyric acid can serve as anchor points for functionalizing nanoparticles or growing polymers. mdpi.commdpi.com For example, this compound derivatives could be attached to the surface of metallic or polymeric nanoparticles to improve their biocompatibility, modify their surface charge, and provide sites for attaching targeting ligands or therapeutic agents. This integration into nanotechnology opens doors for creating sophisticated diagnostic and therapeutic tools.

Unexplored Reactivity and Novel Transformations of this compound for Unprecedented Applications

Beyond its role in linear peptide synthesis, the inherent reactivity of the diaminobutyric acid scaffold presents opportunities for novel chemical transformations, leading to unprecedented applications. Researchers are beginning to explore the untapped potential of the γ-amino group to participate in reactions beyond simple amidation.

One promising direction is the synthesis of heterocyclic compounds. The 1,3-relationship between the α-carboxyl and γ-amino groups makes diaminobutyric acid an excellent precursor for intramolecular cyclization reactions to form five-membered rings, such as substituted pyrrolidines. cancer.gov These heterocyclic structures are common motifs in many biologically active natural products and pharmaceuticals. By developing new reaction conditions, this compound can be transformed into complex molecular scaffolds that would be difficult to access through other means. oregonstate.edu

Another key area is bioconjugation. creative-biolabs.com The γ-amino group serves as a specific site for attaching other molecules of interest, a process known as chemical conjugation. frontiersin.org This allows for the precise labeling of peptides or proteins with fluorescent dyes for imaging, the attachment of polyethylene glycol (PEG) chains to improve drug pharmacokinetics, or the linkage of potent cytotoxic drugs to targeting antibodies to create antibody-drug conjugates (ADCs). nih.gov The ability to selectively modify the side chain without affecting the peptide backbone is a powerful tool for creating multifunctional biomolecules with advanced therapeutic or diagnostic capabilities.

Q & A

Q. What are the standard synthetic protocols for BOC-D-DAB-OH, and how can researchers validate reaction success?

Methodological Answer:

- Synthesis : Typical routes involve Boc-protection of D-diaminobutyric acid (DAB) using di-tert-butyl dicarbonate in anhydrous conditions. Solvent choice (e.g., THF vs. DCM) and reaction time must be optimized to minimize side products like overprotection or racemization .

- Validation : Confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and structural integrity using -/-NMR. Compare retention times and spectral peaks with literature data for Boc-protected amino acids .

Q. How should researchers design experiments to assess this compound stability under varying pH and temperature?

Methodological Answer:

- Use accelerated stability testing: Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at fixed intervals. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls (unprotected DAB) to isolate Boc-group-specific instability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^{1}\text{H}1H-NMR shifts) during this compound characterization be resolved?

Methodological Answer:

- Step 1 : Re-examine sample preparation (e.g., solvent deuteration artifacts) and instrument calibration.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with computational tools (e.g., DFT simulations of chemical shifts) .

- Step 3 : Compare with synthetic intermediates to identify potential contaminants (e.g., residual Boc-anhydride) .

Q. What experimental and computational strategies optimize enantiomeric purity in this compound synthesis?

Methodological Answer:

- Experimental : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Optimize protecting group strategies (e.g., orthogonal protection) to minimize racemization during deprotection .

- Computational : Apply molecular docking simulations to predict enzyme-substrate interactions if biocatalytic methods (e.g., lipase-mediated resolution) are employed .

Q. How do researchers reconcile discrepancies between theoretical and observed yields in large-scale this compound production?

Methodological Answer:

- Conduct mass balance analysis to track losses (e.g., during filtration or crystallization).

- Use Design of Experiments (DoE) to identify critical factors (e.g., stirring rate, solvent volume). Apply response surface methodology (RSM) for yield optimization .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s biological activity?

Methodological Answer:

- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (unprotected DAB), and Outcome (e.g., cytotoxicity IC) .

- FINER Criteria : Ensure feasibility (in vitro vs. in vivo models), novelty (e.g., comparing Boc-protected vs. Fmoc-protected analogs), and relevance (e.g., peptide drug stability studies) .

Q. How can researchers systematically review literature to identify gaps in this compound applications?

Methodological Answer:

- Use academic databases (SciFinder, Reaxys) with Boolean keywords: ("this compound" OR "Boc-diaminobutyric acid") AND ("synthesis" OR "peptide analog"). Avoid full-sentence queries; filter results by publication date (last 10 years) and methodology (e.g., "crystallography") .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Methodological Answer:

- Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs, e.g., solubility, melting point) and Control Strategy (e.g., in-process HPLC checks). Use multivariate analysis (PCA) to correlate variability with process parameters .

Ethical and Reporting Standards

Q. What are the minimum reporting requirements for publishing this compound synthetic procedures?

Methodological Answer:

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Report reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (NMR shifts, HPLC traces) for all novel compounds. Deposit raw spectral data in repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.